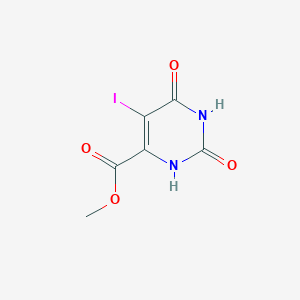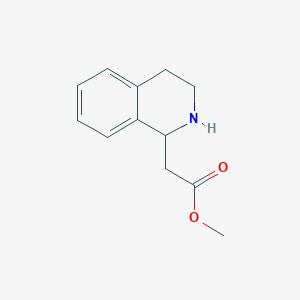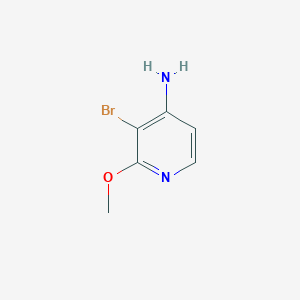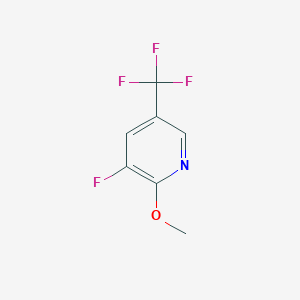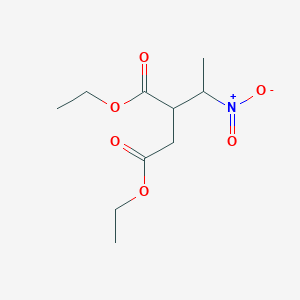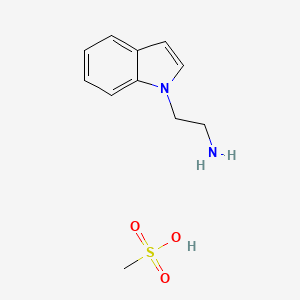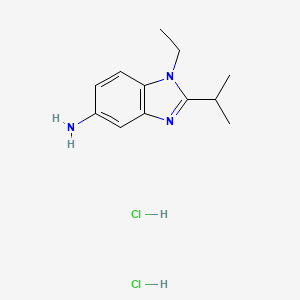
3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine (3C2F5TFP) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile and useful molecule that has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. For example, it has been used as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the breakdown of peptides and proteins. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a building block in the synthesis of polymers-based materials.
Mecanismo De Acción
The exact mechanism of action of 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is thought to act as an inhibitor of the enzymes DPP-IV and COX-2 by binding to the active sites of the enzymes and preventing them from catalyzing their respective reactions. It is also thought to act as a ligand in the synthesis of MOFs and as a building block in the synthesis of polymers-based materials by forming strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine are still being studied. However, it is thought to have anti-inflammatory and analgesic effects due to its ability to inhibit the enzymes DPP-IV and COX-2. It is also thought to have antioxidant and neuroprotective effects due to its ability to form strong bonds with other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine in laboratory experiments include its low cost, high solubility in water and organic solvents, and its ability to form strong bonds with other molecules. The main limitation of using 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine in laboratory experiments is its high toxicity, which can be dangerous if not handled properly.
Direcciones Futuras
The future directions for 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicine and materials science. In addition, further research into its synthesis method and its advantages and limitations for laboratory experiments is also needed. Finally, more research into its potential toxicity and its environmental impact is also needed.
Propiedades
IUPAC Name |
3-chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-10-5-8(12(15,16)17)6-18-11(10)7-2-1-3-9(14)4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCBFMCCILBABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



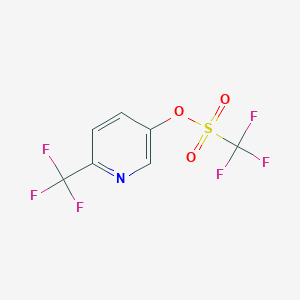
![3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1388466.png)
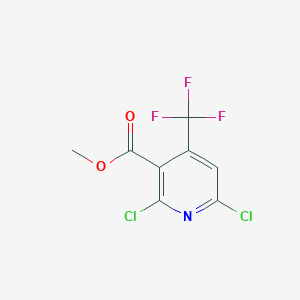
![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1388470.png)

